molecular formula C36H62O9 B2916412 Mogroside I A1 CAS No. 88901-46-6

Mogroside I A1

Cat. No.: B2916412
CAS No.: 88901-46-6
M. Wt: 638.9 g/mol
InChI Key: UNCMRQFSKAVFQU-QZGPORMMSA-N
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Description

Mogroside I A1 is a triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii, commonly known as Luo Han Guo or monk fruit. This compound is known for its intense sweetness, being significantly sweeter than sucrose. This compound exhibits various biological activities, including antioxidant, antidiabetic, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mogrosides, including Mogroside I A1, is complex due to their intricate structures. One common method involves biotransformation, where enzymes such as cytochrome P450 and uridine-5’-diphospho-dependent glucosyltransferases are used to produce mogrol and glycosylate it to form mogrosides . Chemical conversion and in vitro enzymatic conversion are also employed to modify mogrosides .

Industrial Production Methods

Industrial production of this compound typically involves extraction from the fruit of Siraitia grosvenorii. The extraction process includes crushing the fruit, followed by solvent extraction and purification steps to isolate the mogrosides .

Chemical Reactions Analysis

Types of Reactions

Mogroside I A1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and glycosyl donors for glycosylation reactions .

Major Products

The major products formed from these reactions include various mogrosides with different glycosylation patterns, which can exhibit different levels of sweetness and biological activities .

Scientific Research Applications

Mogroside I A1 has a wide range of scientific research applications:

Comparison with Similar Compounds

Mogroside I A1 is part of a family of mogrosides, which include:

Compared to these compounds, this compound is unique due to its specific glycosylation pattern, which influences its sweetness and biological activities .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O9/c1-19(9-14-27(33(4,5)43)45-31-30(42)29(41)28(40)23(18-37)44-31)20-15-16-34(6)24-12-10-21-22(11-13-25(38)32(21,2)3)36(24,8)26(39)17-35(20,34)7/h10,19-20,22-31,37-43H,9,11-18H2,1-8H3/t19-,20-,22-,23-,24+,25+,26-,27-,28-,29+,30-,31+,34+,35-,36+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCMRQFSKAVFQU-QZGPORMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(C4(C3CC=C5C4CCC(C5(C)C)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(C[C@H]([C@@]4([C@H]3CC=C5[C@H]4CC[C@@H](C5(C)C)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317225
Record name Mogroside I-A1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88901-46-6
Record name Mogroside I-A1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88901-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mogroside I-A1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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